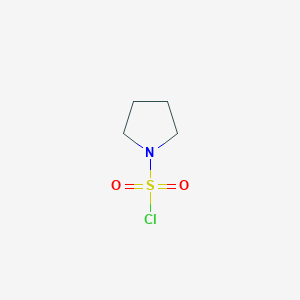

Pyrrolidine-1-sulfonyl chloride

説明

Historical Context of Sulfonyl Chlorides in Organic Chemistry

The study of sulfonyl chlorides has been a subject of increasing interest for centuries. researchgate.net These compounds, with the general formula RSO₂X, are characterized by a sulfonyl group single-bonded to a halogen. wikipedia.org Their stability generally decreases from fluorides to chlorides, bromides, and iodides, with sulfonyl chlorides and fluorides being the most significant. wikipedia.org

Historically, the synthesis of sulfonyl chlorides involved various methods, often employing toxic and hazardous chlorinating agents. researchgate.net One of the earliest and most well-known methods was the use of chlorine water, a hazardous process. researchgate.net Other established methods include the reaction of sulfonic acids or their sodium salts with chlorinating agents. researchgate.net For instance, arylsulfonyl chlorides are produced industrially by reacting an arene with chlorosulfuric acid or by treating sodium benzenesulfonate (B1194179) with phosphorus pentachlorides. wikipedia.org The reactivity of sulfonyl chlorides is largely due to the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This inherent reactivity has made them crucial intermediates in the synthesis of a wide array of biologically active compounds, including many pharmaceuticals. fiveable.me

Significance of the Pyrrolidine (B122466) Heterocyclic Scaffold in Chemical Science

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug design. nih.govresearchgate.net It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration. nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensional Structure : The non-planar, puckered nature of the saturated pyrrolidine ring provides increased three-dimensional coverage, a phenomenon known as "pseudorotation". nih.govresearchgate.net This allows for a more efficient exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. nih.govresearchgate.net

Stereochemistry : The carbon atoms in the pyrrolidine ring are often stereogenic centers. nih.govresearchgate.net The specific stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.govresearchgate.net

Versatility : Pyrrolidine and its derivatives are widely used as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov

The development of new synthetic methods, such as microwave-assisted organic synthesis (MAOS), has further enhanced the accessibility and utility of the pyrrolidine scaffold. nih.gov Recent research continues to explore pyrrolidine-fused scaffolds for their pharmaceutical relevance, particularly in the context of DNA-encoded libraries for drug discovery. acs.orgacs.org

Pyrrolidine-1-sulfonyl Chloride as a Versatile Synthetic Intermediate: A Contemporary Perspective

This compound stands out as a key intermediate in the synthesis of sulfonamides and other bioactive compounds. Its primary role is that of a sulfonylating agent, enabling the transfer of the sulfonyl group to various nucleophiles. The high electrophilicity conferred by the sulfonyl chloride group makes it highly reactive.

The compound readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. These reactions are fundamental for introducing sulfonyl functionalities into target molecules. For example, its reaction with amines is a common method for synthesizing sulfonamide drugs, which have applications as antibacterial and anti-inflammatory agents.

Below is a table summarizing the key reactions involving this compound:

Interactive Table: Key Reactions of this compound| Reaction Type | Nucleophile | Product |

|---|---|---|

| Nucleophilic Substitution | Amine | Sulfonamide |

| Nucleophilic Substitution | Alcohol | Sulfonate Ester |

| Nucleophilic Substitution | Thiol | Thioether |

Data derived from various chemical sources.

The mechanism of action primarily involves its electrophilic properties, where it forms a covalent bond with a nucleophilic atom, leading to the substitution of the chlorine atom. This reactivity is crucial for its application in medicinal chemistry for modifying biological molecules to design new drugs.

Overview of Current Research Trajectories and Future Prospects

Current research on this compound and related structures is vibrant, with a strong focus on medicinal and agricultural chemistry. A significant area of investigation is its use in the synthesis of transient receptor potential (TRP) channel antagonists, which are being studied for their potential therapeutic effects in conditions like asthma and chronic pain. The synthesis of 1-arylsulfonyl-pyrrolidine derivatives has shown promise in modulating TRP channel activity.

Furthermore, the development of novel synthetic methodologies continues to be a key research trajectory. For instance, recent studies have focused on creating diverse libraries of pyrrolidine-fused scaffolds for drug discovery using DNA-encoded library (DEL) technology. acs.org This approach allows for the efficient construction and screening of vast numbers of compounds to identify new hits for therapeutic targets. acs.org

The future prospects for this compound and its derivatives appear promising. The ability to introduce additional pharmacophore groups into the pyrrolidine ring during its formation opens up avenues for creating new types of drugs. mdpi.com The demand for stereoselective synthesis methods for pyrrolidine derivatives remains high in modern organic and medicinal chemistry, indicating that research in this area will continue to be active and impactful. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

pyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIQCVWTPGVBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424357 | |

| Record name | Pyrrolidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-02-7 | |

| Record name | Pyrrolidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to Pyrrolidine-1-sulfonyl Chloride

Several well-established methods are routinely employed for the preparation of this compound and related sulfonyl chlorides. These pathways often involve the reaction of a nitrogen-containing precursor with a sulfuryl chloride analog, the oxidative chlorination of sulfur-containing compounds, or the conversion of sulfonic acids to their corresponding sulfonyl chlorides.

A direct and common method for the synthesis of N-sulfonyl chlorides involves the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂). In the case of this compound, this involves the reaction of pyrrolidine (B122466) with sulfuryl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

Pyrrolidine + SO₂Cl₂ → this compound + HCl

This reaction is often carried out in an inert solvent, and the choice of base and reaction conditions can be optimized to maximize the yield and purity of the desired product.

Oxidative chlorination represents a versatile strategy for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials, such as thiols, disulfides, and sulfides. organic-chemistry.orgstackexchange.com These methods typically involve an oxidizing agent and a source of chlorine.

Common oxidizing agents used in these transformations include:

Hydrogen peroxide (H₂O₂) in the presence of a catalyst like zirconium tetrachloride (ZrCl₄). organic-chemistry.orgcbijournal.com

Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). researchgate.net

N-chlorosuccinimide (NCS) in combination with a chloride source. organic-chemistry.org

Nitrate salts in the presence of chlorotrimethylsilane. organic-chemistry.orgorganic-chemistry.org

A general representation of the oxidative chlorination of a thiol to a sulfonyl chloride is:

R-SH + Oxidizing Agent + Chlorine Source → R-SO₂Cl

These methods offer an alternative to the use of sulfuryl chloride and can be adapted for a wide range of substrates. google.com The reactions are often characterized by mild conditions and high yields. organic-chemistry.org

Another established route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. researchgate.net This transformation can be achieved using a variety of chlorinating agents.

Commonly used chlorinating agents include:

Thionyl chloride (SOCl₂). researchgate.net

Phosphorus pentachloride (PCl₅). researchgate.net

Phosphorus oxychloride (POCl₃). researchgate.net

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net

The general reaction is:

R-SO₃H + Chlorinating Agent → R-SO₂Cl

This method is particularly useful when the sulfonic acid is readily available or easily prepared. The choice of chlorinating agent can depend on the specific substrate and the desired reaction conditions. researchgate.net For instance, the use of 2,4,6-trichloro-1,3,5-triazine allows for the preparation of sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net

Recent advancements in synthetic methodology have led to the development of photocatalytic approaches for the synthesis of sulfonyl chlorides. nih.govacs.orgnih.gov One such method involves the reaction of arenediazonium salts with sulfur dioxide (SO₂) under visible light irradiation in the presence of a photocatalyst. nih.govacs.orgnih.gov This approach offers a sustainable alternative to traditional methods. nih.govacs.org

A key feature of this method is the use of a heterogeneous, metal-free photocatalyst, such as potassium poly(heptazine imide) (K-PHI), which can be easily recovered and reused. nih.govacs.orgnih.gov The reaction proceeds under mild conditions, at room temperature, and tolerates a wide range of functional groups, affording sulfonyl chlorides in good to excellent yields (50-95%). nih.govacs.orgnih.gov The necessary sulfur dioxide and chloride ions can be conveniently generated in situ from the reaction of thionyl chloride and water. nih.govacs.org This method is an alternative to the classical Meerwein chlorosulfonylation reaction, which often requires copper catalysts. nih.govacs.org

| Catalyst | Substrate Scope | Yield (%) | Conditions | Reference |

| Potassium poly(heptazine imide) (K-PHI) | Electron-rich and electron-deficient arenediazonium salts | 50-95 | Visible light, room temperature | nih.govacs.orgnih.gov |

Development of Conformationally Restricted Pyrrolidine-Derived Sulfonyl Chlorides

The synthesis of conformationally restricted analogs of biologically active molecules is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov In the context of pyrrolidine derivatives, conformational restriction can be achieved by incorporating the pyrrolidine ring into a larger, more rigid scaffold or by introducing substituents that limit the rotation of single bonds. nih.govresearchgate.net

For instance, the synthesis of cyclic 1-deoxysphingolipid derivatives incorporating a pyrrolidine-diol head group has been reported as a strategy to create conformationally restricted analogs with potential anticancer activity. nih.gov While not directly focused on this compound, the synthetic principles for creating rigid pyrrolidine structures are relevant. These syntheses often involve multi-step sequences that utilize modern synthetic techniques such as asymmetric epoxidation and ring-closing metathesis. nih.gov The development of such conformationally restricted pyrrolidine scaffolds provides precursors that could potentially be converted to the corresponding sulfonyl chlorides, thereby expanding the chemical space of pyrrolidine-derived sulfonylating agents. nih.gov

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to develop more environmentally benign and sustainable processes. rsc.org Key areas of focus include the use of safer solvents, the development of catalytic methods, and the reduction of hazardous byproducts.

One notable green approach is the use of water as a solvent for the synthesis of sulfonyl chlorides. rsc.org For example, the oxyhalogenation of thiols and disulfides to sulfonyl chlorides can be efficiently carried out in water using oxone and a potassium halide (KCl or KBr). rsc.org This method is rapid and avoids the use of volatile organic solvents.

The development of photocatalytic methods, as described in section 2.1.4, also aligns with the principles of green chemistry. nih.govacs.orgnih.gov These reactions often proceed under mild conditions, utilize visible light as a renewable energy source, and can employ heterogeneous catalysts that are easily separated and recycled. nih.govacs.orgnih.gov

Furthermore, the use of safer and more environmentally friendly oxidizing and chlorinating agents is a key aspect of green synthetic protocols for sulfonyl chlorides. researchgate.net For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in sustainable solvents like water, ethanol, and glycerol. researchgate.net

| Green Chemistry Approach | Reagents/Conditions | Advantages | Reference |

| Use of Water as Solvent | Oxone, KCl/KBr | Avoids volatile organic solvents, rapid reaction | rsc.org |

| Photocatalysis | Visible light, heterogeneous photocatalyst | Mild conditions, renewable energy source, catalyst recycling | nih.govacs.orgnih.gov |

| Safer Oxidants | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Use of sustainable solvents, simple workup | researchgate.net |

Methodologies for Stereoselective and Regioselective Synthesis of Pyrrolidine Systems

The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. Consequently, the development of synthetic methodologies that allow for precise control over the stereochemistry and regiochemistry of this heterocyclic system is of paramount importance in modern organic chemistry. This section details several key strategies for the stereoselective and regioselective construction of pyrrolidine systems, highlighting diverse approaches from chiral pool synthesis to advanced catalytic methods.

Asymmetric Synthesis from the Chiral Pool

One of the earliest and most straightforward strategies for producing enantiomerically pure pyrrolidines involves the use of readily available chiral starting materials. Amino acids, such as proline and 4-hydroxyproline, are common precursors, providing a foundational chiral scaffold that can be chemically modified.

Another notable example is the use of (R)-phenylglycinol. The Husson and co-workers' methodology, for instance, provides a general route to trans-2,5-disubstituted pyrrolidines. This synthesis involves the diastereoselective addition of Grignard reagents to chiral imines and subsequently to 1,3-oxazolidines, demonstrating effective chirality transfer from the starting material to the final product.

Table 1: Synthesis of trans-2,5-Dialkylpyrrolidines from (R)-Phenylglycinol

| Starting Material | Key Reagents | Key Intermediate | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| (R)-Phenylglycinol | Aromatic Aldehydes, Grignard Reagents | Chiral Imines, 1,3-Oxazolidines | trans-2,5-Disubstituted Pyrrolidines | High Diastereoselectivity |

Catalytic Enantioselective Methodologies

The advent of asymmetric catalysis has revolutionized the synthesis of chiral compounds, including pyrrolidines. These methods often offer higher efficiency and atom economy compared to chiral pool approaches.

Direct C–H Functionalization: A powerful strategy involves the direct, enantioselective functionalization of C–H bonds of the pyrrolidine ring. The work pioneered by Beak and later advanced by Campos and others demonstrates the asymmetric lithiation of N-Boc-pyrrolidine, followed by trapping with an electrophile. To enhance the stability of the chiral intermediate, a transmetalation step with zinc chloride can be performed, allowing the reaction to proceed at higher temperatures without loss of stereochemical integrity. This approach is highly modular, enabling the synthesis of a wide range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with excellent selectivity.

Table 2: Enantioselective Palladium-Catalyzed Arylation of N-Boc-Pyrrolidine

| Substrate | Key Steps | Catalyst System | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| N-Boc-pyrrolidine | Asymmetric lithiation, Transmetalation (ZnCl₂), Pd-catalyzed arylation | sparteine, s-BuLi, Pd catalyst | 2,5-Diarylpyrrolidines | High enantioselectivity and diastereoselectivity |

Phosphine-Catalyzed Annulations: Homochiral phosphine (B1218219) catalysts can be employed in annulation reactions to construct pyrrolidine rings. For example, an enantioselective catalytic annulation of electron-poor allenes with aminocrotonates proceeds via a γ-umpolung amination followed by a β-umpolung intramolecular conjugate addition. This method provides access to functionalized pyrrolidines in good yields and with high enantiomeric ratios.

Table 3: Phosphine-Catalyzed Enantioselective Synthesis of Pyrrolidines

| Reactants | Catalyst | Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Allenoates and Aminocrotonates | Homochiral Phosphepine | 55–85% | ≥95:5 | ≥4:1 |

Regioselective Synthesis

Controlling the position of substituents on the pyrrolidine ring is a significant synthetic challenge. Catalyst-tuned reactions have emerged as a sophisticated solution to this problem.

Divergent Hydroalkylation of 3-Pyrrolines: Researchers have developed highly efficient methods for the regio- and enantioselective hydroalkylation of 3-pyrrolines. Remarkably, the regiochemical outcome can be dictated by the choice of the metal catalyst. A cobalt-based catalyst directs the alkyl group to the C2-position, while a nickel-based catalyst favors C3-alkylation. These divergent methods utilize readily available catalysts and chiral BOX ligands, offering a versatile entry to differently substituted chiral pyrrolidines from a common precursor.

Table 4: Catalyst-Tuned Regiodivergent Hydroalkylation of 3-Pyrrolines

| Catalyst System | Product Regiochemistry | Selectivity | Reference |

|---|---|---|---|

| Cobalt (Co) Catalyst with Chiral BOX Ligand | C2-Alkylated Pyrrolidine | High Regio- and Enantioselectivity | |

| Nickel (Ni) Catalyst with Chiral BOX Ligand | C3-Alkylated Pyrrolidine | High Regio- and Enantioselectivity |

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for the convergent synthesis of five-membered rings, including pyrrolidines. The reaction between azomethine ylides and various dipolarophiles can generate densely substituted pyrrolidines with excellent control of stereochemistry.

In one such methodology, chiral N-tert-butanesulfinylazadienes react with azomethine ylides in a highly diastereoselective [3+2] cycloaddition. The N-tert-butanesulfinyl group acts as an effective chiral auxiliary and an electron-withdrawing group, activating the C-C double bond for the cycloaddition. This method, often catalyzed by silver carbonate, produces proline derivatives with up to four stereogenic centers in good yields and with high regio- and diastereoselectivity.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center.

The reaction of pyrrolidine-1-sulfonyl chloride with primary or secondary amines is a cornerstone of its synthetic utility, yielding the corresponding N-substituted pyrrolidine-1-sulfonamides. nih.gov This reaction, known as aminolysis, is a classical method for the formation of the sulfonamide linkage, a critical functional group in many pharmaceutical agents. nih.govnih.gov The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide product. The presence of the pyrrolidine (B122466) ring can influence the reactivity and the properties of the resulting sulfonamide.

Table 1: Examples of Aminolysis Reactions with this compound

| Amine Reactant | Product |

| Ammonia (B1221849) | Pyrrolidine-1-sulfonamide |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-pyrrolidine-1-sulfonamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-pyrrolidine-1-sulfonamide |

This table illustrates the general products formed from the reaction of this compound with different classes of amines.

This compound can react with thiols (mercaptans) to form sulfonothioate derivatives. Thiols and their corresponding thiolate anions are potent nucleophiles. chemistrysteps.comlibretexts.org The reaction involves the attack of the sulfur atom of the thiol on the sulfonyl chloride's sulfur center, displacing the chloride ion. This reaction provides a route to compounds containing a sulfonyl-sulfur bond.

The reaction of this compound with alcohols and phenols leads to the formation of sulfonate esters. wikipedia.org This transformation is typically carried out in the presence of a base like pyridine, which serves to deprotonate the alcohol or phenol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. youtube.comlibretexts.org The resulting sulfonate esters are stable compounds and can be useful intermediates in further synthetic transformations. For instance, alkyl tosylates, which are structurally similar to the sulfonate esters derived from this compound, are excellent leaving groups in nucleophilic substitution reactions. libretexts.orgphiladelphia.edu.jo

Electrophilic Reactivity of the Sulfur Center

The sulfur atom in this compound is highly electrophilic. This is due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom bonded to it. This high degree of electrophilicity is the driving force for its reactions with a variety of nucleophiles, including amines, alcohols, and thiols. The mechanism of these reactions involves the formation of a covalent bond between the nucleophile and the sulfur atom, with the subsequent departure of the chloride ion.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for designing new synthetic methodologies.

While many reactions of sulfonyl chlorides proceed through a direct nucleophilic substitution pathway, an alternative mechanism involving a highly reactive intermediate called a sulfene (B1252967) (R₂C=SO₂) can also be operative under certain conditions, particularly in the presence of a strong, non-nucleophilic base. This is an elimination-addition mechanism. chemistrysteps.com In the case of this compound, if there were an abstractable proton on the carbon alpha to the sulfonyl group, a base could induce the elimination of HCl to form a cyclic sulfene intermediate. This intermediate would then be rapidly trapped by a nucleophile present in the reaction mixture. However, for this compound itself, the absence of alpha-protons makes the direct formation of a sulfene via this pathway unlikely. The reactivity is therefore dominated by the direct nucleophilic attack on the sulfur atom.

Alkyl Transfer Mechanisms in Sulfonimidate Chemistry

While direct studies on alkyl transfer mechanisms involving this compound in sulfonimidate chemistry are not extensively detailed in the literature, the related chemistry of sulfonyl chlorides provides insights into relevant transfer mechanisms. The solvolysis of various sulfonyl chlorides (RSO2Cl) has been shown to proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism. mdpi.org

In these reactions, a nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, coordinated step. This process is considered a sulfonyl transfer reaction. The rate of this reaction is influenced by both the nucleophilicity and the ionizing power of the solvent. mdpi.org For a range of primary and secondary alkyl as well as aryl sulfonyl chlorides, this concerted SN2 pathway is the dominant mechanism, characterized by a transition state with minimal charge development at the sulfur atom, indicating a synchronous bond-making and bond-breaking process. mdpi.org This mechanistic understanding is crucial for controlling the synthesis of sulfonamides, which are precursors to sulfonimidamides and related structures. acs.org

Photoredox Catalyzed Reaction Pathways and Intermediates

Visible-light photoredox catalysis has emerged as a powerful method for generating highly reactive sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.net This process avoids the harsh conditions associated with traditional methods and enables a variety of synthetic transformations.

The general mechanism for the photoredox-catalyzed activation of a sulfonyl chloride, such as this compound, is initiated by the absorption of visible light by a photocatalyst (PC), typically a transition metal complex like an iridium or ruthenium polypyridyl complex. proquest.commdpi.com

The proposed reaction pathway proceeds as follows:

Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an electronically excited state (PC*), which is a much stronger reductant. mdpi.com

Single Electron Transfer (SET): The excited photocatalyst (PC*) donates a single electron to the sulfonyl chloride (RSO₂Cl). mdpi.com This reduction step results in the formation of a sulfonyl radical (RSO₂•) and a chloride anion, while the photocatalyst is oxidized (PC⁺). proquest.commdpi.com

Radical Reaction: The newly formed sulfonyl radical is a key intermediate that can participate in various chemical reactions, most notably addition to unsaturated bonds like alkenes and alkynes. researchgate.netorganic-chemistry.orgnih.gov

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle. mdpi.com

Key intermediates in this pathway include the excited state of the photocatalyst (*[fac-Ir(ppy)₃] for example) and the highly reactive sulfonyl radical. proquest.commdpi.com The presence of these radical intermediates has been confirmed through trapping experiments, for instance, using radical scavengers like TEMPO. mdpi.com This methodology has been successfully applied to the synthesis of sulfonylated lactones and pyrrolin-2-ones. proquest.commdpi.comnih.govacs.orgnih.gov

Studies on Regioselectivity and Diastereoselectivity in this compound Reactions

The sulfonyl radicals generated from sulfonyl chlorides can be strategically employed in reactions where control of regiochemistry and stereochemistry is crucial.

Regioselectivity

A significant application demonstrating regioselectivity is the tandem sulfonylation-cyclization of 1,5-dienes. proquest.commdpi.comnih.gov In these reactions, a sulfonyl radical, generated via photoredox catalysis from a sulfonyl chloride, adds to one of the double bonds of the 1,5-diene. The key challenge is to control which of the two non-equivalent double bonds the radical adds to. proquest.commdpi.com

Studies have shown that the addition occurs with high regioselectivity, leading to the formation of a single regioisomeric radical intermediate. proquest.commdpi.comrsc.org This intermediate then undergoes a subsequent intramolecular cyclization, typically a 5-endo-trig cyclization, to form a five-membered ring, followed by oxidation and deprotonation to yield a 3-sulfonylated pyrrolin-2-one. proquest.commdpi.com This high degree of regioselectivity is critical for the utility of the method, preventing the formation of isomeric products. rsc.org

| 1,5-Diene Substrate | Sulfonyl Chloride | Catalyst/Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| N-aryl substituted 1,5-diene | p-Toluenesulfonyl chloride | fac-Ir(ppy)₃ / Blue LED | 3-(Tosylmethyl)pyrrolin-2-one | High Regioselectivity | proquest.commdpi.com |

| Various 1,5-dienes | Aryl and Alkyl Sulfonyl Chlorides | Cu(I) complex | Derivatized 1,5-dihydro-2H-pyrrol-2-one | Excellent Regioselectivity | rsc.org |

Diastereoselectivity

The synthesis of substituted pyrrolidines often raises questions of diastereoselectivity. In reactions forming 2,5-disubstituted pyrrolidines, the relative stereochemistry of the two substituents (syn vs. anti) is critical. While not always employing this compound directly in the key stereodetermining step, studies on the cyclization of sulfonamides derived from it offer valuable insights.

For example, the copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides shows a high preference for the formation of cis-2,5-disubstituted pyrrolidines, with diastereomeric ratios often exceeding 20:1. nih.gov Conversely, γ-substituted substrates tend to favor the formation of trans-2,3-disubstituted pyrrolidines, albeit with more moderate selectivity. nih.gov In other systems, such as the iron-catalyzed C-H amination of aliphatic azides, systematic variation of the catalyst has been shown to enhance the diastereoselectivity for the formation of syn-2,5-disubstituted pyrrolidines. nih.gov These examples underscore that the substitution pattern on the starting material and the nature of the catalyst are key factors in controlling the diastereochemical outcome of pyrrolidine ring formation. nih.govnih.gov

| Reaction Type | Substrate Type | Key Reagent/Catalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Cu(EH)₂ | cis-2,5-pyrrolidine | >20:1 | nih.gov |

| Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamide | Cu(EH)₂ | trans-2,3-pyrrolidine | ~3:1 | nih.gov |

| Iron-Catalyzed C-H Amination | 1-Azido-1-aryl-hex-5-ene | (AdL)FeCl(OEt₂) | syn-2-Aryl-5-vinylpyrrolidine | up to 3.9:1 | nih.gov |

Derivatization Strategies and Functional Group Transformations

Synthesis of Pyrrolidine (B122466) Sulfonamide Derivatives

The sulfonyl chloride moiety of pyrrolidine-1-sulfonyl chloride is highly susceptible to nucleophilic attack, particularly by amines, leading to the formation of stable sulfonamide linkages. This reactivity is extensively exploited to conjugate the pyrrolidine scaffold with various heterocyclic systems.

The synthesis of pyrrolidine sulfonamides incorporating oxadiazole rings has been achieved through a multi-step process. One approach involves the initial synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles. These intermediates are then reacted with a derivative of this compound, specifically 2-cyano-pyrrolidine-1-sulfonyl chloride, in a catalyst-free reaction to yield the desired 2-cyano-N-(5-substituted-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives. ijper.org This method allows for the introduction of various substituents on the oxadiazole ring, including phenyl groups with different electronic properties (e.g., 4-chloro, 4-bromo, 4-nitro). ijper.org The oxadiazole heterocycle is a key structural motif in many biologically active compounds. researchgate.netnih.gov The combination of the pyrrolidine and oxadiazole scaffolds has been explored for the development of new therapeutic agents. ijper.orgnih.gov

A general synthetic pathway to 1,3,4-oxadiazole (B1194373) derivatives often starts from N-alkyl sulfamidobenzoic acids, which are converted to the corresponding benzohydrazide (B10538) derivatives. jocpr.com Cyclization with carbon disulfide then yields 2-mercapto-1,3,4-oxadiazoles, which can be further functionalized. jocpr.com Another approach to 1,2,4-oxadiazoles involves the one-pot synthesis from amidoximes and carboxylic acid esters in a superbase medium. mdpi.com The synthesis of 1,2,4-oxadiazole-sulfonamide conjugates has also been reported, highlighting the modular nature of these synthetic strategies. bohrium.com

Table 1: Examples of Pyrrolidine Sulfonamide Derivatives with Oxadiazole Moieties

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |

| 2-cyano-N-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide | 4-Chlorophenyl | 72 | 158-160 |

| 2-cyano-N-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide | 4-Bromophenyl | 69 | 122-125 |

| 2-cyano-N-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide | 4-Nitrophenyl | 80 | 125-127 |

| 2-cyano-N-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide | 2-Chlorophenyl | 84 | 120-122 |

| Data sourced from a study on the synthesis of cyclopyrrolidine clubbed with oxadiazole bases. ijper.org |

The pyrrolidine ring can be effectively coupled with thiazole (B1198619) and imidazo (B10784944) scaffolds to generate novel hybrid molecules. A facile method for synthesizing 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives involves the reaction of pyrrolidines with benzoylisothiocyanate, followed by reaction with α-bromo ketones. researchgate.net This approach allows for the creation of a library of compounds with diverse substitution patterns on the thiazole ring. researchgate.net Thiazole derivatives are known to possess a wide range of biological activities. researchgate.netbiointerfaceresearch.com Similarly, imidazo[1,2-a]pyridines containing sulfonyl piperazines have been developed, demonstrating the versatility of the sulfonyl group in linking different heterocyclic systems. nih.gov The synthesis of thiazole-substituted pyrrolidine derivatives has been explored for their potential antimicrobial properties. biointerfaceresearch.comresearchgate.net

The synthesis of N-cycloamino-o-sulfanilamides represents another derivatization strategy for this compound. While specific examples directly utilizing this compound are not detailed in the provided context, the general formation of sulfonamides through the reaction of a sulfonyl chloride with an amine is a well-established and fundamental reaction in organic synthesis. nih.govnih.gov This reaction is a cornerstone for creating diverse sulfonamide libraries for various applications, including drug discovery. nih.gov

The pyrrolidine sulfonamide scaffold allows for the introduction of a wide variety of aryl and heteroaryl substituents. nih.gov This is often achieved by reacting this compound or its derivatives with appropriately substituted anilines or other heteroaromatic amines. nih.govnih.gov For instance, a series of pyrrolidine sulfonamides with different aryl groups attached to the sulfonamide nitrogen have been synthesized and evaluated for their biological activities. nih.gov The nature and position of substituents on the aryl ring can significantly influence the properties of the final compound. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to introduce aryl and heteroaryl groups onto the pyrrolidine ring itself or on attached functionalities. acs.orgnih.gov

Table 2: Examples of Pyrrolidine Sulfonamide Derivatives with Aryl and Heteroaryl Substituents

| Compound | R¹ Substituent | R² Substituent | Biological Target |

| 23d | 4-Fluorophenyl | 3-Anilino | GlyT1 Inhibitor |

| 23g | 4-Fluorophenyl | 4-Anilino | GlyT1 Inhibitor |

| 23j | 4-Fluorophenyl | Pyridin-3-yl | GlyT1 Inhibitor |

| 23t | 4-Fluorophenyl | Indan-5-yl | GlyT1 Inhibitor |

| Data adapted from a study on pyrrolidine sulfonamides as GlyT1 inhibitors. nih.gov |

Generation of Sulfonylated Pyrroles via Dehydrogenative Aromatization

While the direct synthesis of sulfonylated pyrroles from this compound is not explicitly described, a related transformation involves the aromatization of N-sulfonylated pyrrolidines. Polysubstituted pyrroles can be prepared through the air-mediated aromatization of the corresponding 3-oxo-NH-pyrrolidines. nih.gov A more direct route involves a rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers to produce substituted pyrroles. organic-chemistry.org This method can be performed as a one-pot, three-component reaction starting from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers. organic-chemistry.org

Methods for Introducing Additional Functionalities onto the Pyrrolidine Ring

The pyrrolidine ring itself can be further functionalized to create more complex and diverse molecular architectures. One common strategy is to start with a pre-functionalized pyrrolidine derivative, such as proline or 4-hydroxyproline, and then introduce the sulfonyl chloride moiety. nih.gov This allows for the stereoselective synthesis of highly substituted pyrrolidines. nih.gov

Another approach is the direct C-H functionalization of the pyrrolidine ring. Recent advances have demonstrated the ability to introduce aryl acetate (B1210297) functionalities onto the N-Boc-2,5-dihydro-1H-pyrrole scaffold in a diastereoselective and enantioselective manner. acs.org This method provides a powerful tool for creating highly functionalized pyrrolidines with potential applications in drug discovery. acs.org Additionally, intramolecular C-H amination reactions catalyzed by engineered enzymes offer a biocatalytic route to chiral pyrrolidines from simple azide (B81097) precursors. acs.org The synthesis of pyrrolidine derivatives can also be achieved through ring contraction of pyridines, offering a novel entry to this important heterocyclic system. researchgate.net

Stereoselective Dihydroxylation of Exocyclic Olefins

The introduction of vicinal diols to exocyclic olefins in a stereocontrolled manner is a significant transformation in organic synthesis, often serving as a cornerstone in the construction of chiral molecules. While direct catalysis by this compound in this transformation is not extensively documented, the principles of asymmetric dihydroxylation, particularly the renowned Sharpless asymmetric dihydroxylation, provide a framework for understanding the potential role of chiral N-sulfonylated pyrrolidine derivatives.

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. nih.gov This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and a chiral ligand. The chiral ligand, often a derivative of quinine (B1679958) or quinidine, coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the dihydroxylation, leading to the formation of one enantiomer of the diol in excess. nih.gov

Chiral pyrrolidine derivatives have been successfully employed as ligands in various asymmetric syntheses, showcasing their ability to induce high levels of stereocontrol. researchgate.net In the context of dihydroxylation, a chiral pyrrolidine moiety, potentially derived from a chiral pool starting material like (S)- or (R)-proline, could be incorporated into the sulfonyl chloride structure. This N-sulfonylated chiral pyrrolidine could then act as a ligand for the osmium catalyst.

The proposed catalytic cycle would involve the formation of a chiral osmate ester intermediate. The stereochemistry of the final diol product would be dictated by the facial bias imposed by the chiral N-sulfonylated pyrrolidine ligand during the cycloaddition of the osmium tetroxide to the olefin.

Table 1: Key Components in Sharpless Asymmetric Dihydroxylation

| Component | Role | Example |

| Olefin | Substrate | Exocyclic Olefin |

| Osmium Tetroxide | Catalyst | OsO₄ |

| Co-oxidant | Regenerates OsO₄ | N-Methylmorpholine N-oxide (NMO) |

| Chiral Ligand | Induces Enantioselectivity | (DHQ)₂PHAL, (DHQD)₂PHAL |

| Additive | Accelerates Catalysis | --- |

While the direct application of this compound is not established, the synthesis of chiral N-sulfonylated pyrrolidines and their evaluation as ligands in asymmetric dihydroxylation presents a promising area for future research.

α-Functionalization and Ring Modifications of Pyrrolidines

α-Functionalization:

The α-position of N-substituted pyrrolidines is amenable to functionalization through various methods, including deprotonation followed by reaction with an electrophile. nih.gov The sulfonyl group, being strongly electron-withdrawing, increases the acidity of the α-protons, facilitating their removal by a suitable base to form a stabilized α-anion. This anion can then react with a range of electrophiles to introduce new substituents at the α-position.

Redox-neutral α-functionalization represents another powerful strategy. nih.gov This approach often involves the in-situ generation of an iminium ion intermediate from the pyrrolidine, which is then trapped by a nucleophile. nih.gov While typically applied to N-alkyl or N-aryl pyrrolidines, this methodology could potentially be adapted for N-sulfonylated systems.

Table 2: Methods for α-Functionalization of Pyrrolidines

| Method | Key Features | Potential Electrophiles/Nucleophiles |

| Deprotonation-Alkylation | Requires a strong base; relies on the acidity of α-protons. | Alkyl halides, aldehydes, ketones |

| Redox-Neutral Functionalization | Involves iminium ion formation; often catalyzed by a transition metal or an oxidant. | Organometallic reagents, enamines, indoles |

| Enantioselective Lithiation-Substitution | Utilizes a chiral ligand to achieve enantioselective deprotonation. | Various electrophiles |

Ring Modifications:

The pyrrolidine ring can undergo various modifications, including ring-expansion, ring-contraction, and cleavage reactions. While these transformations are not directly initiated by the sulfonyl chloride group, its presence can influence the outcome of such reactions. For instance, the stability of intermediates and the regioselectivity of bond cleavage can be affected by the electronic nature of the N-substituent.

Recent advancements have demonstrated the ring contraction of pyridines to pyrrolidine derivatives, highlighting the potential for skeletal reorganization to access functionalized pyrrolidine cores. mdpi.com Although not starting from a pyrrolidine, this illustrates the types of ring interconversions that are possible within heterocyclic chemistry.

Furthermore, functional groups on the pyrrolidine ring itself, introduced prior to or after sulfonylation, can serve as handles for ring modifications. For example, the presence of a hydroxyl or amino group on the ring could enable intramolecular cyclization or rearrangement reactions, leading to novel bicyclic or spirocyclic structures. The sulfonyl group would play a crucial role in modulating the reactivity and stereochemical outcome of these transformations.

Advanced Applications in Organic Synthesis

Construction of Complex Heterocyclic Systems

The pyrrolidine (B122466) scaffold is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds. mdpi.com Pyrrolidine-1-sulfonyl chloride serves as a key building block in the elaboration of more complex heterocyclic systems, including fused, bridged, and spirocyclic structures.

The development of novel synthetic methodologies allows for the creation of diverse heterocyclic structures. For instance, a photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This method provides a pathway to functionalized pyrrolidines and other nitrogen-containing compounds. nih.gov The reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov Another approach involves the intramolecular amination of organoboronates, which yields azetidines, pyrrolidines, and piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Furthermore, a gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides a route to enantioenriched pyrrolidines in high yields and enantioselectivities. organic-chemistry.org

Spirocyclic pyrrolidines, characterized by a shared carbon atom between the pyrrolidine ring and another ring system, are of increasing interest in drug discovery due to their inherent three-dimensionality. pharmablock.comnih.gov This rigid, non-planar structure can lead to tighter interactions with biological targets, enhancing potency and selectivity. pharmablock.com

Several synthetic strategies have been developed for the construction of spirocyclic pyrrolidines. One-pot, three-component reactions have been utilized for the stereoselective synthesis of spiro thiazolidines. rsc.org Another method involves a [3+2] cycloaddition reaction between electron-deficient alkenes and an in situ generated azomethine ylide, which has been used to synthesize the central diamine core of antibacterial agents like Sitafloxacin and Olamufloxacin. researchgate.net Additionally, the Dieckmann condensation of cyclic α-amino acids offers a pathway to novel spirocyclic pyrrolidines. researchgate.net

A notable example is the synthesis of spiro[pyrrolidine-3,3′-oxindoles], which have been investigated as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for the treatment of breast cancer. nih.gov

Applications as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Pyrrolidine-based structures, often derived from the readily available chiral pool of proline, are widely used as chiral auxiliaries and ligands in asymmetric synthesis. mdpi.com The pyrrolidine scaffold plays a crucial role in the structure of many organocatalysts and ligands. mdpi.com

Chiral pyrrolidines have been effectively used as organocatalysts to promote various transformations in an enantioselective manner. mdpi.com For example, chiral hybrid materials containing bis-silylated pyrrolidine units within a siliceous framework have been developed as excellent asymmetric heterogeneous and recyclable catalysts for enantioselective Michael additions. nih.gov Pyrrolidine sulfonamides have also been reported as effective organocatalysts for asymmetric conjugate additions. nih.gov

The strategic placement of substituents on the pyrrolidine ring is fundamental to achieving high enantioselectivity. For instance, alkyl substitution at specific positions on the pyrrolidine or related imidazolidin-4-one (B167674) rings in ligands has been shown to be crucial for high enantioselectivity in Henry reactions. beilstein-journals.org

Utility in Cascade Reactions and Multicomponent Processes

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, offer significant advantages in terms of efficiency and atom economy. This compound and its derivatives can participate in such processes.

A photoinduced chloroamination cyclization cascade of allenes bearing a tethered sulfonylamido group has been reported to yield 2-(1-chlorovinyl)pyrrolidines. nih.gov This reaction proceeds through a key nitrogen-centered radical intermediate, which triggers an intramolecular cyclization. nih.gov In this process, N-chlorosuccinimide (NCS) acts as both an activator of the sulfonamide and the chlorinating agent. nih.gov

Furthermore, multicomponent couplings involving pyrrolidine-based catalysts have been developed. For instance, an ester-containing proline aryl sulfonamide catalyzes the conjugate addition of racemic α,α-disubstituted aldehydes to acyclic unsaturated ketones, leading to cyclohexenones with two adjacent stereocenters. mdpi.com

Design of Pyrrolidine-Based Scaffolds for Diverse Chemical Libraries

The pyrrolidine ring serves as a versatile scaffold for the construction of diverse chemical libraries for drug discovery and other applications. nih.gov Its ability to be readily functionalized and its presence in numerous biologically active molecules make it an attractive core structure. nih.gov

Rational Design and Synthesis of this compound-Derived Drug Candidates

The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.gov The synthesis of drug candidates derived from this compound often begins with the reaction of this sulfonylating agent with various amines, alcohols, or other nucleophiles to introduce the sulfonyl group into a target molecule. The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit distinct biological profiles due to varied binding interactions with target proteins. nih.gov

A common strategy involves the use of proline and its derivatives, such as 4-hydroxyproline, as starting materials. mdpi.com These chiral precursors allow for the stereoselective synthesis of pyrrolidine-containing compounds. For instance, the synthesis of certain antiviral agents utilizes a multi-step process starting from Boc-protected trans-4-hydroxy-L-proline. mdpi.com The versatility of the pyrrolidine scaffold is further demonstrated in the synthesis of various heterocyclic systems, including 1,2,4-oxadiazoles and 1,2,3-triazoles, which have shown potent biological activities. nih.gov

Investigation of Biological Activities of Sulfonamide Derivatives

Antidiabetic Potency (e.g., Dipeptidyl Peptidase-4 (DPP-IV) Inhibition)

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. nih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and reduces blood glucose levels. nih.gov Several pyrrolidine-containing compounds have been developed as potent and selective DPP-4 inhibitors.

For example, a series of 1,2,4-oxadiazole-based DPP-IV inhibitors incorporating a pyrrolidine moiety has been synthesized and shown to be highly potent. nih.gov The synthesis involved a multi-step route starting from Boc-protected methyl ester of aspartic acid, with the pyrrolidine functionality introduced via a coupling reaction. nih.gov Similarly, novel pyridazine-acetohydrazide hybrids have demonstrated DPP-IV inhibitory activity in the nanomolar range. nih.gov

The development of new molecular scaffolds is an ongoing area of research. For instance, a novel tricyclic scaffold has been synthesized and incorporated into new analogues, with their inhibitory activity against DPP-4 being compared to the known inhibitor, sitagliptin. nih.gov

Table 1: Examples of Pyrrolidine-Derived DPP-IV Inhibitors

| Compound Class | Key Structural Feature | Reported Activity | Reference |

| 1,2,4-Oxadiazole derivatives | Pyrrolidine moiety | Highly potent inhibitors | nih.gov |

| Pyridazine-acetohydrazide hybrids | Pyridazine core | Nanomolar DPP-IV inhibition | nih.gov |

| Tricyclic analogues | Novel fused ring system | Comparison to sitagliptin | nih.gov |

| Pyrazole-based thiosemicarbazones | Pyrazole and thiosemicarbazone | IC50 values in nanomolar range | mdpi.com |

Transient Receptor Potential Vanilloid (TRPV4) Antagonism

The transient receptor potential vanilloid 4 (TRPV4) ion channel is implicated in various physiological processes, and its antagonists are being investigated for conditions like heart failure and pulmonary edema. nih.govmdpi.com A novel series of pyrrolidine sulfonamide TRPV4 antagonists was developed by modifying a previously reported inhibitor. nih.gov

These modifications, which included creating a novel pyrrolidine diol core, led to highly potent compounds with improved pharmacokinetic properties. nih.gov The optimized lead compound, GSK3395879, demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in a rat model. nih.gov Research has also shown that blocking TRPV4 can attenuate the pressor and sympathetic responses to passive muscle stretch, suggesting its role as a mechanoreceptor. nih.gov

Carbonic Anhydrase Inhibition (hCA II and IX)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic potential in various diseases. nih.govmdpi.com Sulfonamides are a well-known class of CA inhibitors, with the sulfonamide group acting as a zinc binder in the enzyme's active site. nih.gov

A series of substituted pyrrolidines and piperidines were synthesized and investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms. These tertiary benzenesulfonamide (B165840) derivatives exhibited a novel selectivity towards hCA II. tandfonline.com Other studies have focused on pyrazolo[4,3-c]pyridine sulfonamides, with some derivatives showing interesting inhibitory activity against the cytosolic isoforms hCA I and hCA II. nih.gov Furthermore, certain sulfonamide derivatives have demonstrated potent inhibition of hCA I and II, with activity in the nanomolar range. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Derivatives

| Compound Class | Target Isoforms | Reported Inhibition (Ki values or IC50) | Reference |

| Tertiary benzenesulfonamides | hCA I, II, IX, XII | Selective towards hCA II | tandfonline.com |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I, II, IX, XII | Potent against hCA I and II | nih.gov |

| Thiazole (B1198619), pyrimidine (B1678525), pyridine (B92270), isoxazole, and thiadiazole containing sulfonamides | hCA I, II | Active in the range of 2.62-136.54 nM (hCA I) and 5.74-210.58 nM (hCA II) | nih.gov |

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamides | hCA I, II, IX, XII | Ki values against hCA II in the range of 3.3 to 866.7 nM | mdpi.com |

Antibacterial Spectrum

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. This compound is used in the synthesis of sulfonamide drugs with antibacterial applications. Research has shown that certain pyrrolidine derivatives can exhibit anti-virulence activity by inhibiting bacterial pilus assembly, demonstrating greater specificity than their piperidine-based counterparts.

While direct studies on the antibacterial spectrum of simple this compound derivatives are limited in the provided context, the broader class of sulfonamides, often synthesized using this reagent, is known for its antibacterial properties. For instance, synthetic curcuminoids, which can be conceptually related to compounds with diverse functional groups, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Anti-Inflammatory Effects

This compound is a key reagent in the synthesis of sulfonamides that possess anti-inflammatory properties. The anti-inflammatory effects of some pyrrolidine derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

In one study, newly synthesized pyrrolidine derivatives were evaluated for their anti-inflammatory and analgesic effects. Two compounds, A-1 and A-4, were identified as having the highest activity and were suggested as potential lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov The anti-inflammatory mechanism of some compounds is also linked to the inhibition of pathways involving lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers an inflammatory response. frontiersin.org

Medicinal Chemistry and Biological Activity Studies of Pyrrolidine 1 Sulfonyl Chloride Derivatives

6 Antiviral Properties

The sulfonamide group is a key pharmacophore in a variety of drugs, and its derivatives have demonstrated significant antiviral activity. nih.gov Structurally novel sulfonamide derivatives have shown substantial in vitro and in vivo efficacy against several viruses. nih.gov For instance, some clinically used HIV protease inhibitors, such as amprenavir, and others in advanced clinical development contain sulfonamide moieties. nih.govnih.gov This highlights the potential of the sulfonamide scaffold in antiviral drug design.

Furthermore, research into non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors has also included compounds containing sulfonamide groups. nih.gov Another antiviral strategy involving sulfonamides targets the ejection of zinc ions from critical viral zinc finger proteins, which is essential for viral replication. nih.gov This mechanism is particularly noteworthy as it may prevent the development of drug-resistant viral strains. nih.gov Many compounds that operate through this mechanism feature primary sulfonamide groups. nih.gov Additionally, small molecule chemokine antagonists that act as HIV entry inhibitors often incorporate sulfonamide functionalities into their molecular structure. nih.gov While direct studies on this compound itself are not extensively detailed in this context, the well-established antiviral properties of the broader sulfonamide class suggest that derivatives of this compound are promising candidates for the development of new antiviral agents. nih.govnih.gov

7 Anticancer and Cytotoxic Activity (e.g., against HepG2, HDAC2, PHB2)

Derivatives of pyrrolidine have been a significant focus in the development of new anticancer agents. The pyrrolidine scaffold is found in numerous natural and synthetic compounds that exhibit potent anti-proliferative activities against various cancer cell lines. acs.org

Specifically, the cytotoxic effects of pyrrolidine derivatives have been evaluated against human hepatocellular carcinoma (HepG2) cells. One study on a (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide (B126068) compound demonstrated its ability to regulate the apoptotic activities of HepG2 cells by affecting both pro-apoptotic and anti-apoptotic genes. nih.gov

Histone deacetylases (HDACs) are crucial targets in cancer therapy, and their inhibition can reverse epigenetic changes associated with cancer. mdpi.com HDAC2, in particular, is overexpressed in several cancers, and its selective inhibition can lead to tumor growth inhibition and apoptosis. mdpi.com While direct studies on this compound derivatives as HDAC2 inhibitors are limited, related heterocyclic structures are common in HDAC inhibitor design. For example, novel 5-pyridinyl-1,2,4-triazoles have been designed as dual inhibitors of HDAC2 and focal adhesion kinase (FAK). mdpi.com Furthermore, pyrrole-containing caps (B75204) have been incorporated into HDAC inhibitors, with some compounds showing potent activity against HDAC1 and significant anti-proliferative effects against cancer cell lines. nih.gov Novel pyrrol-2-one derivatives with two sulfonamide groups have also been synthesized and have shown anticancer activity in various cell lines. nih.gov

Prohibitin-2 (PHB2) is another protein implicated in various cellular processes, including proliferation and apoptosis, making it a potential target in cancer. nih.gov However, specific research detailing the inhibitory activity of this compound derivatives against PHB2 is not prominently available in the reviewed literature.

The data below summarizes the anticancer activity of some pyrrolidine and sulfonamide derivatives.

| Compound Class | Target/Cell Line | Observed Activity | Reference(s) |

| Pyrrolidine-2-carboxamide derivative | HepG2 cells | Regulates apoptotic genes | nih.gov |

| 5-pyridinyl-1,2,4-triazoles | HDAC2/FAK | Dual inhibition | mdpi.com |

| N-linked 2-acetylpyrrole (B92022) capped HDACi | HDAC1, RPMI-8226 cells | Potent inhibition (IC50 = 2.89 ± 0.43 μM for compound 20) | nih.gov |

| Pyrrol-2-one sulfonamides | hCA isoforms, various cancer cell lines | Selective inhibition and anticancer activity | nih.gov |

| Methanesulfonamide analogue of cryptopleurine (B1669640) (5b) | Various cancer cell lines | Enhanced growth inhibition compared to parent compound | acs.org |

8 Matrix Metalloproteinase (MMP) Inhibition

Derivatives of this compound are notable for their activity as inhibitors of matrix metalloproteinases (MMPs). acs.org MMPs are a family of zinc-containing endopeptidases involved in the degradation of the extracellular matrix, and their overexpression is linked to numerous diseases, including cancer and arthritis. nih.gov Consequently, MMP inhibitors are a significant area of drug development. mdpi.com

Sulfonamide-based pyrrolidine derivatives have been identified as potent MMP inhibitors, often exhibiting low nanomolar activity against specific MMP subclasses. nih.govacs.org These compounds have been classified as a key group of synthetic MMP inhibitors, confirming the pyrrolidine ring as an excellent scaffold for their design. nih.gov

Research has focused on the structure, activity, and selectivity profiles of these inhibitors. For example, a study on cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors highlighted that the inhibitory activity is primarily dependent on the electronic properties of the compounds. nih.govgoogle.com This research utilized Quantitative Structure-Activity Relationship (QSAR) modeling to support the design of new MMP-2 inhibitors. nih.govgoogle.com

The table below presents findings on the MMP inhibitory activity of certain pyrrolidine derivatives.

| Compound Series | Target MMP | Key Findings | Reference(s) |

| Sulfonamide pyrrolidine derivatives | Various MMPs | Low nanomolar activity, confirming pyrrolidine as an excellent scaffold. | nih.govacs.org |

| Cinnamoyl pyrrolidine derivatives | MMP-2 | Inhibition depends mainly on electronic properties; QSAR model developed. | nih.govgoogle.com |

9 Potential in Neurodegenerative Disorder Management (Huntington, Parkinson, Alzheimer)

The pyrrolidine scaffold is being actively investigated for its therapeutic potential in managing neurodegenerative diseases due to its ability to be functionalized to interact with various neurological targets. nih.gov

Alzheimer's Disease: Several studies have explored pyrrolidine derivatives for the treatment of Alzheimer's disease (AD). nih.govnih.govmdpi.com These compounds are often designed as multi-target agents. nih.govmdpi.com For instance, semi-synthetic 3-OH pyrrolidine derivatives derived from the alkaloid vasicine (B45323) have shown promise by exhibiting cholinesterase inhibitory activity and reducing amyloid-beta plaques. mdpi.com One particular derivative, VA10, demonstrated neuroprotective effects and improved memory and cognition in preclinical models of AD. mdpi.com Other research has focused on novel pyrrolidine-2-one derivatives that show efficacy in mitigating cognitive deficits in models of AD by targeting acetylcholinesterase and oxidative stress. nih.gov

Parkinson's Disease: The potential of pyrrolidine derivatives in Parkinson's disease (PD) has also been noted. Pyrrolidine dithiocarbamate, for example, has been shown to ameliorate PD-like symptoms in animal models by enhancing dopamine (B1211576) levels and exhibiting antioxidant and anti-inflammatory properties. mdpi.com Additionally, novel pyrrolo-pyrazol-one ligands have been developed with high affinity for alpha-synuclein (B15492655) aggregates, which are a hallmark of PD, suggesting their potential use in diagnosis and research. nih.gov

Huntington's Disease: While direct therapeutic applications of this compound derivatives in Huntington's Disease (HD) are not extensively documented, the broader class of heterocyclic compounds is relevant. youtube.commdpi.com Current treatments for HD primarily manage symptoms, and there is a significant need for disease-modifying therapies. mdpi.comijpsonline.com Research is ongoing into various therapeutic strategies, including those targeting the mutant huntingtin protein. mdpi.com The versatility of the pyrrolidine scaffold makes it a candidate for the design of novel compounds aimed at the complex pathology of HD. nih.gov

10 Efficacy in Thromboembolic Disorder Treatment

The potential of pyrrolidine derivatives extends to the treatment of thromboembolic diseases. Certain newly synthesized pyrrolidine derivatives have been shown to inhibit rabbit platelet aggregation induced by platelet-activating factor, indicating their potential as platelet aggregation inhibitors. mdpi.com Furthermore, a patent for pyridine (B92270) derivatives, a related class of heterocyclic compounds, describes their use as valuable pharmacologically active compounds for the treatment of cardiovascular disorders like thromboembolic diseases. nih.gov These compounds act as effective antagonists of the platelet LPA receptor LPAR5 (GPR92), suggesting a mechanism for their antithrombotic effects. nih.gov

Catalytic Applications and Mechanistic Insights

Applications in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and pyrrolidine-1-sulfonyl chloride has found utility in this area, particularly in reactions involving the functionalization of N-heterocycles. kaust.edu.sanih.govkaust.edu.sa

In certain photoredox catalytic cycles, sulfonyl chlorides, including this compound, serve a dual role. kaust.edu.sanih.govd-nb.info Beyond acting as a reagent for sulfonylation, they can also function as a crucial component in the regeneration of the photocatalyst. kaust.edu.sanih.govd-nb.info In oxidative dehydrogenative reactions, the photocatalyst, after being excited by visible light, donates an electron to a substrate, becoming oxidized in the process. acs.org To complete the catalytic cycle, the photocatalyst must be returned to its original state. Sulfonyl chlorides can act as the terminal oxidant, accepting an electron to regenerate the active form of the photocatalyst, thereby enabling the catalytic turnover. d-nb.info

An innovative application of this compound is in the visible-light-driven dehydrogenative aromatization and sulfonylation of pyrrolidines to synthesize β-substituted pyrroles. d-nb.info This reaction is typically catalyzed by an iridium-based photocatalyst and proceeds without the need for additional transition metals or oxidants. d-nb.info In this process, the sulfonyl chloride not only acts as the sulfonating agent but also facilitates the regeneration of the photocatalyst. kaust.edu.sanih.govd-nb.info The reaction demonstrates excellent functional group tolerance and proceeds at room temperature, offering a green and efficient method for the synthesis of functionalized pyrroles that are otherwise difficult to access. d-nb.info

The reaction of N-aryl substituted pyrrolidines with arylsulfonyl chlorides under photoredox conditions has been shown to be effective. The yields of the resulting β-sulfonylated pyrroles are influenced by the electronic nature of the substituents on the N-aryl ring.

This methodology has also been successfully applied on a gram-scale, highlighting its potential for practical synthetic applications. d-nb.info

Involvement in Metal-Catalyzed Transformations

This compound can participate in various metal-catalyzed reactions. For instance, iron(II) catalysts in the presence of a phosphine (B1218219) ligand can promote the reaction between terminal alkynes and aromatic sulfonyl chlorides to produce (E)-β-chlorovinylsulfones with high regio- and stereoselectivity. acs.org While this specific example uses aromatic sulfonyl chlorides, the general reactivity pattern is relevant to sulfonyl chlorides as a class. Palladium catalysts are also widely used in cross-coupling reactions, and it is plausible that this compound could be employed in reactions such as the Suzuki-Miyaura coupling to form C-S bonds, although specific examples with this exact substrate are not detailed in the provided search results. The development of palladium-catalyzed hydroaminocarbonylation of alkenes with ammonium (B1175870) chloride provides a precedent for using chlorinated reagents in palladium catalysis. researchgate.net

Organocatalysis in this compound Chemistry

The pyrrolidine (B122466) scaffold is a cornerstone of modern organocatalysis. nih.govdntb.gov.ua Chiral pyrrolidine derivatives are widely used as organocatalysts for a vast array of asymmetric transformations. nih.gov While this compound itself is a reagent, the sulfonamide moiety derived from it can be a key structural element in the design of effective organocatalysts. nih.gov For example, proline sulfonamides have been developed and utilized as organocatalysts. nih.gov The synthesis of these catalysts often involves the reaction of a proline derivative with a sulfonyl chloride. nih.gov The resulting sulfonamide can influence the catalyst's solubility and electronic properties, which in turn can affect its activity and selectivity in reactions such as Michael additions. nih.govresearchgate.net

The development of pyrrolidine-based organocatalysts is an active area of research, with new catalysts continually being synthesized and tested for their efficacy in various organic transformations. dntb.gov.ua

Advanced Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalytic cycles is crucial for optimizing reaction conditions and developing new transformations. In the context of the photoredox-catalyzed dehydrogenative aromatization-sulfonylation of pyrrolidines, mechanistic studies have been undertaken to elucidate the reaction pathway. d-nb.info The proposed catalytic cycle involves the initial formation of a radical cation from the pyrrolidine via single-electron transfer to the excited photocatalyst. d-nb.info Subsequent steps are thought to involve deprotonation, oxidation, and elimination to form the aromatic pyrrole, followed by sulfonylation. d-nb.info The isolation of reaction intermediates has provided valuable insight into this process. d-nb.info

In more general mechanistic studies of catalytic reactions involving related species, techniques such as cyclic voltammetry and NMR studies have been employed to understand the role of various components in the reaction, including the catalyst and any additives. nih.gov For instance, in the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines, these techniques demonstrated the crucial role of a Lewis acid in promoting single-electron transfer from the photoredox catalyst. nih.gov Computational studies, such as DFT calculations, are also powerful tools for investigating reaction mechanisms and have been used to study transformations like the copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines. nih.gov

Computational and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of "Pyrrolidine-1-sulfonyl chloride" derivatives. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for mapping the proton and carbon environments within a molecule. In derivatives of "this compound," the ¹H NMR spectrum typically reveals characteristic signals for the pyrrolidine (B122466) ring protons. These often appear as multiplets in the upfield region of the spectrum. The protons on the carbon atoms adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the sulfonyl group and thus resonate at a lower field compared to other pyrrolidine protons.

Infrared (IR) spectroscopy is employed to identify specific functional groups. For derivatives of "this compound," the most prominent absorption bands are those corresponding to the sulfonyl group. Strong characteristic bands for the asymmetric and symmetric stretching vibrations of the S=O bond are typically observed in the regions of 1370–1410 cm⁻¹ and 1166–1204 cm⁻¹, respectively. acdlabs.com The presence of these bands provides clear evidence of the sulfonyl moiety.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. The mass spectrum of a "this compound" derivative will show a molecular ion peak corresponding to its molecular mass. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can also be observed in fragments containing the sulfonyl chloride group.

| Spectroscopic Data for a Representative Pyrrolidine Sulfonamide Derivative | |

| Technique | Observed Features |

| ¹H NMR | Multiplets for pyrrolidine ring protons; downfield shift for protons alpha to the nitrogen. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrrolidine ring and any substituent groups. |

| IR (cm⁻¹) | ~1385 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ and characteristic fragmentation patterns. |

X-ray Crystallography for Molecular Geometry and Supramolecular Network Analysis

Single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is crucial for understanding the precise molecular geometry, including bond lengths, bond angles, and torsion angles of "this compound" derivatives.

For instance, the crystal structure analysis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), a derivative, reveals significant details about its conformation. bohrium.com The study shows a dihedral angle between the pyrrolidine and benzene (B151609) rings, indicating a non-planar relationship between these two structural components. bohrium.com Furthermore, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice through various intermolecular interactions such as hydrogen bonds and van der Waals forces. In the case of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, the crystal structure is stabilized by N-H···O hydrogen bonds, which form two-dimensional sheets. bohrium.com

| Crystallographic Data for 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |